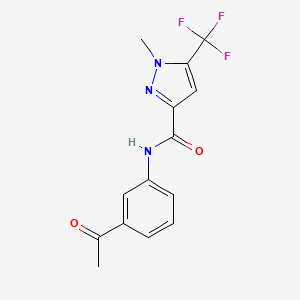![molecular formula C23H17N3O5 B6025195 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as HMN-214, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. This molecule has been found to possess anti-tumor activity and has been studied extensively in preclinical and clinical trials.
作用機序
The mechanism of action of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the inhibition of the heat shock protein 90 (Hsp90) chaperone. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its specificity for Hsp90 inhibition. This allows for the selective inhibition of oncogenic proteins that are dependent on Hsp90 for their stability. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone. One direction is the development of more potent and selective Hsp90 inhibitors. Another direction is the evaluation of this compound in combination with other anti-cancer agents to determine if it can enhance their efficacy. Additionally, the use of this compound in combination with immunotherapy may also be an area of future research. Finally, the evaluation of this compound in other diseases, such as neurodegenerative disorders, may also be an avenue for future research.
Conclusion
In conclusion, this compound is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. Its specificity for Hsp90 inhibition and its anti-tumor activity make it a promising candidate for the development of new cancer therapies. While there are limitations to its use, the future directions for the study of this compound are numerous and exciting.
合成法
The synthesis of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid to form 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
科学的研究の応用
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been studied extensively for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, lung, and pancreatic cancer cells. In preclinical studies, this compound has been shown to inhibit tumor growth in animal models of breast and lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-24-19-5-3-2-4-18(19)23(28)25(22)16-8-10-17(11-9-16)26(29)30/h2-14,27H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVJSBKDRWBTD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)
![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)


![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6025215.png)
